![molecular formula C6H4Cl2N4 B1398735 5,7-二氯-1-甲基-1H-吡唑并[4,3-D]嘧啶 CAS No. 939979-32-5](/img/structure/B1398735.png)
5,7-二氯-1-甲基-1H-吡唑并[4,3-D]嘧啶
描述
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions, a methyl group at the 1 position, and a fused pyrazolo-pyrimidine ring system.
科学研究应用
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . This effect is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease .
Result of Action
The inhibition of CDK2 by 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine leads to significant alterations in cell cycle progression . It also induces apoptosis within cells . These effects result in a decrease in cell proliferation, which is particularly beneficial in the treatment of cancer .
Action Environment
The action, efficacy, and stability of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine can be influenced by various environmental factors. For instance, the compound is a solid at room temperature . It is also classified as a combustible solid, indicating that it may pose a fire risk under certain conditions . Furthermore, the compound should be stored in a sealed container away from moisture . These factors should be taken into consideration when handling and storing the compound.
生化分析
Biochemical Properties
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression . Additionally, 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine interacts with other proteins involved in cell signaling pathways, such as protein kinases, further influencing cellular functions .
Cellular Effects
The effects of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . This effect is primarily due to its inhibition of CDKs, which are essential for the transition from the G1 to the S phase of the cell cycle. Furthermore, 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine influences gene expression by modulating the activity of transcription factors and other regulatory proteins . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine exerts its effects through several mechanisms. The compound binds to the active site of CDKs, forming hydrogen bonds with key amino acid residues, which inhibits the kinase activity . This inhibition prevents the phosphorylation of target proteins required for cell cycle progression. Additionally, 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine can modulate the activity of other signaling molecules, such as protein kinases, by binding to their active sites and altering their conformation . These interactions lead to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s role as a CDK inhibitor and its impact on cell cycle regulation.
Dosage Effects in Animal Models
The effects of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood chemistry have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic processes result in the formation of water-soluble metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transport proteins that facilitate its uptake and distribution within cells . Once inside the cell, 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is critical for its function. The compound is predominantly found in the cytoplasm, where it interacts with CDKs and other signaling molecules . Additionally, it can localize to the nucleus, where it affects gene expression by modulating the activity of transcription factors . Post-translational modifications, such as phosphorylation, may also influence the subcellular distribution of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloro-2-methylpyrimidine with hydrazine hydrate, followed by cyclization to form the desired pyrazolo-pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 5,7-diamino derivative of the original compound .
相似化合物的比较
Similar Compounds
- 5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-D]pyrimidine
- 5,7-Dichloro-1H-pyrazolo[4,3-D]pyrimidine
- Methyl 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate
Uniqueness
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is unique due to its specific substitution pattern and the presence of a methyl group at the 1 position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
5,7-dichloro-1-methylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-4-3(2-9-12)10-6(8)11-5(4)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSHTSRLVMUZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725553 | |
| Record name | 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939979-32-5 | |
| Record name | 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





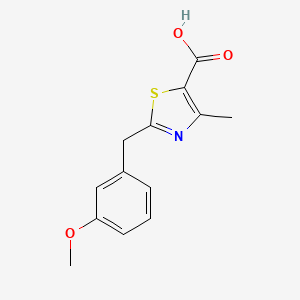
![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)
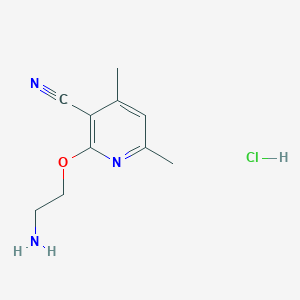
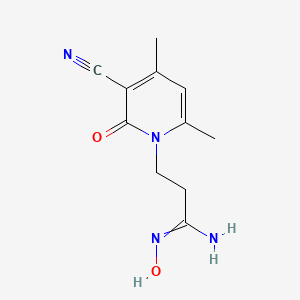
![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)
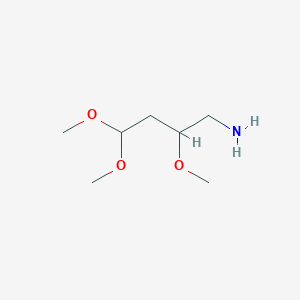
![4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1398670.png)
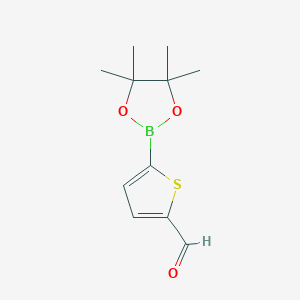
![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)


